Cas no 1788681-88-8 (1-(2,4-difluorobenzoyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine)

1-(2,4-Difluorobenzoyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a structurally complex heterocyclic compound featuring a piperidine core functionalized with a 2,4-difluorobenzoyl group and a 1,2,4-oxadiazole-thiophene hybrid substituent. This molecular architecture suggests potential utility in medicinal chemistry, particularly as a pharmacophore for targeting selective enzyme or receptor interactions. The presence of fluorine atoms enhances metabolic stability and bioavailability, while the thiophene-oxadiazole moiety may contribute to π-stacking interactions or binding affinity in biological systems. The compound's well-defined synthetic route allows for precise modifications, making it a valuable intermediate for drug discovery and biochemical research. Its stability under standard conditions further supports its applicability in experimental and industrial settings.
1-(2,4-difluorobenzoyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine structure
1788681-88-8 structure
商品名:1-(2,4-difluorobenzoyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
CAS番号:1788681-88-8
MF:C19H17F2N3O2S
メガワット:389.418989896774
CID:5367877
PubChem ID:76151946

1-(2,4-difluorobenzoyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine 化学的及び物理的性質

名前と識別子

    • (2,4-Difluorophenyl)[3-[[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]methyl]-1-piperidinyl]methanone
    • (2,4-difluorophenyl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
    • 1788681-88-8
    • AKOS024572982
    • (2,4-difluorophenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
    • 1-(2,4-difluorobenzoyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
    • F6497-1930
    • インチ: 1S/C19H17F2N3O2S/c20-14-3-4-15(16(21)9-14)19(25)24-6-1-2-12(10-24)8-17-22-18(23-26-17)13-5-7-27-11-13/h3-5,7,9,11-12H,1-2,6,8,10H2
    • InChIKey: SOCKJCMHHBBYHF-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC(=C1)C1=NOC(CC2CN(C(C3C=CC(=CC=3F)F)=O)CCC2)=N1

計算された属性

  • せいみつぶんしりょう: 389.10095429g/mol
  • どういたいしつりょう: 389.10095429g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 27
  • 回転可能化学結合数: 4
  • 複雑さ: 529
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 87.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.9

1-(2,4-difluorobenzoyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6497-1930-5mg
1-(2,4-difluorobenzoyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
1788681-88-8
5mg
$69.0 2023-09-08
Life Chemicals
F6497-1930-40mg
1-(2,4-difluorobenzoyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
1788681-88-8
40mg
$140.0 2023-09-08
Life Chemicals
F6497-1930-15mg
1-(2,4-difluorobenzoyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
1788681-88-8
15mg
$89.0 2023-09-08
Life Chemicals
F6497-1930-75mg
1-(2,4-difluorobenzoyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
1788681-88-8
75mg
$208.0 2023-09-08
Life Chemicals
F6497-1930-20μmol
1-(2,4-difluorobenzoyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
1788681-88-8
20μmol
$79.0 2023-09-08
Life Chemicals
F6497-1930-20mg
1-(2,4-difluorobenzoyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
1788681-88-8
20mg
$99.0 2023-09-08
Life Chemicals
F6497-1930-50mg
1-(2,4-difluorobenzoyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
1788681-88-8
50mg
$160.0 2023-09-08
Life Chemicals
F6497-1930-30mg
1-(2,4-difluorobenzoyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
1788681-88-8
30mg
$119.0 2023-09-08
Life Chemicals
F6497-1930-5μmol
1-(2,4-difluorobenzoyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
1788681-88-8
5μmol
$63.0 2023-09-08
Life Chemicals
F6497-1930-4mg
1-(2,4-difluorobenzoyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
1788681-88-8
4mg
$66.0 2023-09-08

1-(2,4-difluorobenzoyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine 関連文献

1-(2,4-difluorobenzoyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidineに関する追加情報

Introduction to 1-(2,4-difluorobenzoyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine and Its Significance in Modern Chemical Research

The compound with the CAS number 1788681-88-8, specifically 1-(2,4-difluorobenzoyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine, represents a fascinating intersection of organic chemistry and pharmaceutical innovation. This intricate molecular structure has garnered attention in recent years due to its potential applications in drug discovery and medicinal chemistry. The presence of multiple functional groups, including 2,4-difluorobenzoyl, thiophen-3-yl, and 1,2,4-oxadiazol, contributes to its unique chemical properties and reactivity, making it a subject of intense study among researchers.

One of the most compelling aspects of this compound is its structural framework, which combines a piperidine ring with a variety of heterocyclic moieties. The piperidine moiety is particularly noteworthy, as it is a common pharmacophore in many bioactive molecules. Piperidine derivatives are known for their ability to enhance binding affinity and selectivity in biological targets, making them valuable candidates for the development of new therapeutic agents. In contrast, the 1,2,4-oxadiazole ring introduces additional electronic and steric features that can modulate the compound's interactions with biological systems.

The thiophen-3-yl substituent further enriches the compound's chemical diversity. Thiophene derivatives are widely recognized for their role in pharmaceuticals due to their metabolic stability and ability to engage in hydrogen bonding interactions. When integrated into a molecule like 1-(2,4-difluorobenzoyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine, the thiophene ring can contribute to both the overall solubility and binding affinity of the molecule. This combination of structural elements suggests that the compound may exhibit a range of biological activities relevant to modern medicine.

Recent research has begun to explore the potential applications of this compound in various therapeutic areas. For instance, studies have indicated that molecules with similar structural motifs may possess anti-inflammatory properties by interacting with specific enzyme targets. The 2,4-difluorobenzoyl group is particularly interesting in this context, as fluorinated aromatic compounds are often used to improve metabolic stability and bioavailability. The electron-withdrawing nature of the fluorine atoms can also enhance the compound's binding interactions by modulating its electronic properties.

In addition to its potential therapeutic applications, 1-(2,4-difluorobenzoyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has been studied for its role in chemical synthesis. The presence of multiple reactive sites allows for diverse functionalization strategies, making it a versatile building block for more complex molecules. Researchers have leveraged this compound to develop novel synthetic pathways that could be applied to other pharmacologically relevant structures. This underscores its importance not only as a potential drug candidate but also as a tool for advancing synthetic chemistry.

The compound's unique properties have also sparked interest in materials science applications. The combination of heterocyclic rings and functional groups can lead to materials with enhanced electronic or optical properties. For example, derivatives of this structure may exhibit characteristics suitable for use in organic electronics or photovoltaic devices. While these applications are still under exploration, they highlight the broader significance of compounds like 1-(2,4-difluorobenzoyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine beyond traditional pharmaceuticals.

From a computational chemistry perspective, understanding the behavior of this molecule requires sophisticated modeling techniques. Quantum mechanical calculations can provide insights into its electronic structure and reactivity patterns. These studies have revealed that the compound's stability is influenced by its ability to form hydrogen bonds and engage in π-stacking interactions with other molecules. Such insights are crucial for designing derivatives with improved properties or for predicting their behavior in biological systems.

The synthesis of 1-(2,4-difluorobenzoyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine presents both challenges and opportunities for synthetic chemists. The multi-step process involves careful selection of reagents and reaction conditions to ensure high yield and purity. Advances in catalytic methods have made it possible to streamline some synthetic steps while maintaining high selectivity. These improvements are essential for scaling up production and making the compound more accessible for further research.

Looking ahead,the future research directions for this compound are promising。One area of focus is exploring its interactions with biological targets at a molecular level。High-resolution structural studies using techniques like X-ray crystallography can provide detailed insights into how it binds to proteins or enzymes。These structural details are critical for rational drug design,as they can guide modifications that enhance potency or selectivity。

Another exciting avenue is the investigation of its pharmacokinetic properties。Understanding how the body processes this compound will be essential for developing it into a viable therapeutic agent。Studies on its absorption,distribution,metabolism,and excretion (ADME) will provide valuable data for optimizing its formulation and delivery methods。

The compound's potential role in drug discovery extends beyond traditional small-molecule therapeutics。It could serve as a scaffold for designing biologics or nucleic acid-based drugs。By integrating it into larger molecular frameworks,researchers may uncover novel treatment strategies that leverage its unique structural features。

The interdisciplinary nature of this research highlights how advancements in one field can drive progress in another。For instance,computational chemists are developing new algorithms to predict how modifications will affect the compound's properties,while medicinal chemists are experimenting with different synthetic routes to improve accessibility。

In conclusion,1-(2,4-difluorobenzoyl)-3-{[3-(thiophen-3-y)]methyl} piperidine (CAS no1788681 - 88 - 8) is a remarkable molecule with diverse potential applications across multiple scientific disciplines。 Its intricate structure , combined with recent advances in computational modeling , synthetic chemistry , and pharmacological research , makes it an exciting subject for future investigations 。 As our understanding of its properties continues to grow , so too will its potential contributions to science and medicine。

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